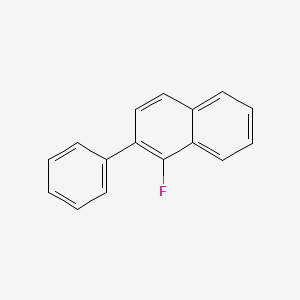
4-Bromoisochroman-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoiso-cromano-1-ona es un compuesto orgánico con la fórmula química C9H7BrO2. Es un sólido de blanco a amarillo claro conocido por su estructura y propiedades únicas . Este compuesto pertenece a la clase de iso-cromanonas, que son heterociclos que contienen oxígeno. Las iso-cromanonas son significativas debido a su amplia gama de actividades biológicas y farmacéuticas.
Métodos De Preparación
La síntesis de 4-Bromoiso-cromano-1-ona se puede lograr a través de varios métodos. Una ruta sintética común implica la bromación de iso-cromano-1-ona. La reacción generalmente utiliza N-bromosuccinimida (NBS) como agente bromante en presencia de un catalizador como el peróxido de benzoílo . Las condiciones de reacción a menudo incluyen calentar la mezcla para facilitar el proceso de bromación.
Los métodos de producción industrial para 4-Bromoiso-cromano-1-ona pueden involucrar rutas sintéticas similares, pero se optimizan para obtener mayores rendimientos y rentabilidad. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
4-Bromoiso-cromano-1-ona experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en 4-Bromoiso-cromano-1-ona se puede sustituir con otros nucleófilos. Los reactivos comunes para estas reacciones incluyen azida de sodio, cianuro de potasio y aminas.
Reacciones de oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes. Los reactivos como el permanganato de potasio o el trióxido de cromo se utilizan normalmente.
Reacciones de reducción: La reducción de 4-Bromoiso-cromano-1-ona puede conducir a la formación de alcoholes o alcanos. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con azida de sodio produciría 4-azidoiso-cromano-1-ona, mientras que la oxidación con permanganato de potasio produciría ácido 4-bromoiso-cromano-1-carboxílico.
Aplicaciones Científicas De Investigación
4-Bromoiso-cromano-1-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su estructura única lo convierte en un valioso intermedio en la síntesis orgánica.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando. Sus derivados han demostrado un potencial como inhibidores de diversas enzimas.
Medicina: La investigación ha indicado que 4-Bromoiso-cromano-1-ona y sus derivados poseen propiedades antimicrobianas y anticancerígenas. Se están investigando por su posible uso en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 4-Bromoiso-cromano-1-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que sus derivados inhiben ciertas enzimas uniéndose a sus sitios activos. Esta inhibición puede interrumpir la función normal de la enzima, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen del derivado específico y su enzima diana .
Comparación Con Compuestos Similares
4-Bromoiso-cromano-1-ona se puede comparar con otros compuestos similares como iso-cromano-1-ona y 4-cloroiso-cromano-1-ona. Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes. La presencia de un átomo de bromo en 4-Bromoiso-cromano-1-ona imparte una reactividad y actividad biológica únicas en comparación con sus análogos. Por ejemplo:
Iso-cromano-1-ona: Carece del sustituyente bromo, lo que lo hace menos reactivo en reacciones de sustitución.
4-Cloroiso-cromano-1-ona: Contiene un átomo de cloro en lugar de bromo, lo que afecta su reactividad y propiedades biológicas.
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
4-bromo-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 |
Clave InChI |
MPRUMZJTNKYLMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C(=O)O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















